molecular formula C11H16O B8722939 2-Ethyl-6-isopropylphenol CAS No. 52997-11-2

2-Ethyl-6-isopropylphenol

Cat. No. B8722939
CAS RN: 52997-11-2
M. Wt: 164.24 g/mol
InChI Key: OTLDNWAMLMBKHT-UHFFFAOYSA-N
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Patent
US07576094B2

Procedure details

To a solution of isopropyl phenol (10 g) in 200 mL of chlorobenzene was added butyllithium hexane solution (5.9 mL, 2.5 M in hexane) and SnCl4 (0.88 mL) at 0° C. The mixture was stirred at room temperature for 15 min, followed by addition of 2,2,2-trifluoroethanol (0.53 mL) and trimethylsilylethyne (11.5 mL). The mixture was heated at 110° C. for 3 h, THF (120 mL) and KF (4.7 g) were added, and the mixture was stirred for another 5 h. Water (80 mL) was then added and the mixture was stirred for another hour. After separation of the layers, the organic layer was washed with water (2×100 mL) and dried over Na2SO4 and concentrated to about 20 to 25 mL. The crude product including remaining chlorobenzene was chromatographed. The fraction containing 2-isopropyl-6-vinylphenol was collected and concentrated to about 20 mL (but not completely dried). It was diluted with EtOH (50 mL) and concentrated again to about 20 mL. This process was repeated 3 times to reduce the amount of chlorobenzene. A flask containing the EtOH solution (100 mL) of this vinyl phenol was charged with hydrogen in the presence of Pd/C (300 mg) and hydrogenated using a balloon for 5 h. The solid was removed and the filtrate was concentrated to afford 2-ethyl-6-isopropylphenol as a clear oil (8.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
butyllithium hexane
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.7 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([CH3:3])[CH3:2].[CH3:11][CH2:12]CCCC.C([Li])CCC.Cl[Sn](Cl)(Cl)Cl.FC(F)(F)CO.C[Si](C#C)(C)C.[F-].[K+]>ClC1C=CC=CC=1.O.C1COCC1>[CH2:11]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[OH:10])[CH3:12] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)O
Name
butyllithium hexane
Quantity
5.9 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
0.88 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0.53 mL
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
11.5 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
4.7 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 110° C. for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 5 h
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for another hour
CUSTOM
Type
CUSTOM
Details
After separation of the layers
WASH
Type
WASH
Details
the organic layer was washed with water (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 20 to 25 mL
CUSTOM
Type
CUSTOM
Details
was chromatographed
ADDITION
Type
ADDITION
Details
The fraction containing 2-isopropyl-6-vinylphenol
CUSTOM
Type
CUSTOM
Details
was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 20 mL (but not
CUSTOM
Type
CUSTOM
Details
completely dried)
ADDITION
Type
ADDITION
Details
It was diluted with EtOH (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again to about 20 mL
ADDITION
Type
ADDITION
Details
A flask containing the EtOH solution (100 mL) of this vinyl phenol
ADDITION
Type
ADDITION
Details
was charged with hydrogen in the presence of Pd/C (300 mg)
CUSTOM
Type
CUSTOM
Details
for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solid was removed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C1=C(C(=CC=C1)C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.